Ethyl 3-bromo-4-fluoro-5-nitrobenzoate
Description
Ethyl 3-bromo-4-fluoro-5-nitrobenzoate is a substituted benzoate ester characterized by a bromine atom at the 3-position, a fluorine atom at the 4-position, and a nitro group at the 5-position of the aromatic ring, with an ethyl ester moiety at the 1-position. The bromine atom may act as a leaving group in nucleophilic substitution reactions, while the nitro group enhances electrophilic aromatic substitution (EAS) reactivity. The fluorine atom contributes to lipophilicity and metabolic stability, common features in bioactive molecules .
Properties
Molecular Formula |
C9H7BrFNO4 |
|---|---|
Molecular Weight |
292.06 g/mol |
IUPAC Name |
ethyl 3-bromo-4-fluoro-5-nitrobenzoate |
InChI |
InChI=1S/C9H7BrFNO4/c1-2-16-9(13)5-3-6(10)8(11)7(4-5)12(14)15/h3-4H,2H2,1H3 |
InChI Key |
GTYQIIYOJNQQRW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Br)F)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional uniqueness becomes evident when compared to analogous benzoate derivatives. Below is a detailed analysis of key similarities and differences:
Table 1: Substituent Positions and Functional Group Comparison
Key Observations
Substituent Positions and Electronic Effects :
- The 3-bromo-4-fluoro-5-nitro substitution pattern in the target compound creates a highly electron-deficient aromatic ring compared to simpler derivatives like Ethyl 4-nitrobenzoate. This enhances its reactivity in EAS but reduces solubility in polar solvents due to increased molecular weight and hydrophobicity .
- In Methyl 4-bromo-3-formamidobenzoate , the formamido group at position 3 introduces hydrogen-bonding capability, which is absent in the target compound. This difference may influence crystallinity and intermolecular interactions .
Ester Group Variations :
- Ethyl esters (e.g., target compound, Ethyl 2-(4-bromo-2-nitrophenyl)acetate ) generally exhibit higher lipophilicity and slower hydrolysis rates compared to methyl esters (e.g., Methyl 5-bromo-2-methyl-3-nitrobenzoate ), impacting bioavailability and synthetic utility.
Biological and Synthetic Relevance :
- The 3-bromo-4-fluoro-5-nitro motif is rare in commercial libraries (e.g., Biopharmacule’s catalog ), suggesting niche applications. In contrast, Ethyl 4-nitrobenzoate is widely used as a standard in spectroscopic studies due to its simpler structure .
- Compounds like Methyl 5-bromo-2-methyl-3-nitrobenzoate (similarity score 0.85 ) share bromo and nitro groups but differ in substituent positions, leading to divergent reactivity. For example, the methyl group at position 2 in this analogue may sterically hinder reactions at the aromatic core.
Table 2: Reactivity and Physicochemical Properties
| Property | This compound | Ethyl 4-nitrobenzoate | Methyl 5-bromo-2-methyl-3-nitrobenzoate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~314.1 (estimated) | 195.15 | ~290.0 (estimated) |
| Predicted Solubility (LogP) | ~2.8 (highly lipophilic) | ~1.5 | ~2.5 |
| Key Reactivity | SNAr, EAS, ester hydrolysis | EAS, ester hydrolysis | SNAr, steric hindrance at position 2 |
Preparation Methods
Preparation of 3-Bromo-4-Fluoro-5-Nitrobenzoic Acid
The carboxylic acid precursor is synthesized through sequential nitration and bromination of 4-fluorobenzoic acid:
-
Nitration :
-
Bromination :
Esterification with Ethanol
The acid is converted to the ethyl ester via acid-catalyzed Fischer esterification:
-
Conditions :
-
3-Bromo-4-fluoro-5-nitrobenzoic acid (1 eq) is refluxed with ethanol (5 eq) and thionyl chloride (1.2 eq) at 80°C for 4 hours.
-
Workup : The reaction mixture is diluted with water, extracted with dichloromethane, and purified via silica gel chromatography (ethyl acetate/petroleum ether, 1:10).
-
Table 1: Key Parameters for Esterification
| Parameter | Value |
|---|---|
| Reaction Temperature | 80°C |
| Catalyst | Thionyl chloride |
| Solvent | Ethanol |
| Purification | Column chromatography |
| Purity | >98% (by HPLC) |
Sequential Functionalization of Ethyl 4-Fluorobenzoate
Nitration of Ethyl 4-Fluorobenzoate
Bromination at C5
Table 2: Bromination Optimization
| Brominating Agent | Catalyst | Temperature | Yield |
|---|---|---|---|
| Br₂ | FeBr₃ | 25°C | 70% |
| NBS | H₂SO₄ | 40°C | 75% |
Alternative Pathway: Halogen Exchange Reactions
Ullmann-Type Iodine-Bromine Exchange
A halogen exchange strategy is employed for substrates with pre-existing iodine:
-
Conditions : Ethyl 3-iodo-4-fluoro-5-nitrobenzoate is heated with CuBr (1.5 eq) in DMF at 120°C for 24 hours.
-
Yield : 65–72%.
Industrial-Scale Production Considerations
Purification Techniques
-
Crystallization : this compound is recrystallized from ethanol/water (3:1) to achieve >99% purity.
-
Chromatography : Reserved for small-scale synthesis due to cost.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Esterification of acid | High purity, scalable | Requires preformed acid | 95–99% |
| Sequential functionalization | Uses commercial precursors | Multiple steps, lower yield | 70–75% |
| Halogen exchange | Avoids harsh bromination | Limited substrate availability | 65–72% |
Q & A
Q. What are the key synthetic strategies for preparing Ethyl 3-bromo-4-fluoro-5-nitrobenzoate?
The synthesis typically involves sequential functionalization of a benzoate ester precursor. A plausible route includes:
- Nitration : Introducing the nitro group at the 5-position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures.
- Bromination : Electrophilic bromination at the 3-position using Br₂/FeBr₃ or NBS (N-bromosuccinimide).
- Fluorination : Direct fluorination via halogen exchange (e.g., Balz-Schiemann reaction) or using fluorinating agents like Selectfluor®.
- Esterification : Protection of the carboxylic acid as an ethyl ester using ethanol under acidic catalysis.
Key considerations : Order of substituent introduction impacts regioselectivity; nitro groups are meta-directing, while halogens influence electronic effects .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Assign signals based on substituent effects:
- Nitro groups deshield adjacent protons (δ ~8.5–9.0 ppm).
- Fluorine causes splitting patterns (e.g., doublets for ortho protons).
- IR Spectroscopy : Confirm ester (C=O stretch ~1720 cm⁻¹) and nitro (asymmetric stretch ~1530 cm⁻¹) groups.
- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺ at m/z 292.0) and fragmentation patterns (loss of Br, NO₂).
Note : Coupling constants in NMR help distinguish regioisomers .
Q. How can researchers optimize purification of this compound?
Q. What stability considerations are critical for handling this compound?
- Thermal stability : Perform TGA/DSC to assess decomposition temperatures (nitro groups may cause exothermic events).
- Photostability : Store in amber vials to prevent nitro-to-nitrito rearrangement under UV light.
- Hydrolytic stability : Monitor ester hydrolysis in aqueous buffers (pH 7.4) via LC-MS .
Advanced Research Questions
Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?
The nitro group is a strong electron-withdrawing group (EWG), activating the ring for nucleophilic aromatic substitution (SNAr) at the 3-bromo position. Fluorine , being weakly EWG, directs electrophiles to the para position. Comparative studies with analogs (e.g., 3-Bromo-4-methyl-5-nitrobenzoate) show reduced reactivity when electron-donating groups (EDGs) replace fluorine .
| Compound | Suzuki Coupling Yield (%) | SNAr Reactivity (k, s⁻¹) |
|---|---|---|
| Ethyl 3-Br-4-F-5-NO₂-Bz | 78 | 0.45 |
| Ethyl 3-Br-4-Me-5-NO₂-Bz | 62 | 0.28 |
Q. What crystallographic challenges arise in resolving its structure, and how are they addressed?
- Disorder : Bromine and nitro groups may exhibit positional disorder. Use SHELXL refinement with anisotropic displacement parameters .
- Twinned crystals : Employ SHELXD for structure solution and ORTEP-3 for visualization of thermal ellipsoids .
- Hydrogen bonding : Graph set analysis (e.g., Etter’s rules) identifies C=O⋯H–F interactions influencing packing .
Q. How can computational methods predict the compound’s electronic properties?
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?
Q. How does the compound interact with biological targets in medicinal chemistry studies?
- Enzyme inhibition : The nitro group may act as a Michael acceptor in covalent inhibition (e.g., tyrosine kinases).
- SAR studies : Fluorine enhances membrane permeability; bromine provides steric bulk for target selectivity. Compare with 3-Bromo-4-fluoro-5-nitrobenzamide, which shows moderate antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
